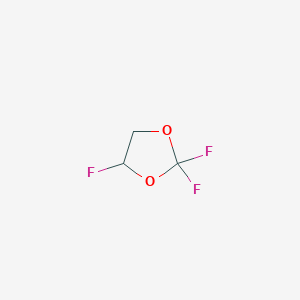

2,2,4-Trifluoro-1,3-dioxolane

Beschreibung

Fluorination at the 2,2,4-positions would significantly alter its physicochemical properties compared to non-fluorinated analogs. While explicit data on this compound is scarce, insights can be drawn from structurally related dioxolanes, such as 2,2,4-trimethyl-1,3-dioxolane (CAS 1193-11-9) and fluorinated variants like 4-fluoro-1,3-dioxolan-2-one (fluoroethylene carbonate) .

Eigenschaften

CAS-Nummer |

62999-58-0 |

|---|---|

Molekularformel |

C3H3F3O2 |

Molekulargewicht |

128.05 g/mol |

IUPAC-Name |

2,2,4-trifluoro-1,3-dioxolane |

InChI |

InChI=1S/C3H3F3O2/c4-2-1-7-3(5,6)8-2/h2H,1H2 |

InChI-Schlüssel |

MYBOGKHPKGZEIZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(OC(O1)(F)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2,2,4-Trifluoro-1,3-dioxolane typically involves the cyclization of 1,2-propylene oxide and acetone in the presence of a catalyst. One effective method uses a catalyst composed of ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride . This method addresses the high catalyst cost and environmental pollution associated with previous methods using zinc trifluoromethanesulfonate.

Industrial Production Methods: In industrial settings, the production of 2,2,4-Trifluoro-1,3-dioxolane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2,4-Trifluoro-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or ammonia (NH3).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaOCH3 in methanol or NH3 in ethanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2,2,4-Trifluoro-1,3-dioxolane has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of fluorinated compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Explored for its anesthetic properties and potential use in drug delivery systems.

Industry: Utilized in the production of fluorinated polymers and as a dispersant for fluorinated materials.

Wirkmechanismus

The mechanism by which 2,2,4-Trifluoro-1,3-dioxolane exerts its effects involves interactions with molecular targets and pathways. For instance, its anesthetic activity is attributed to its ability to interact with neuronal ion channels, leading to the inhibition of nerve signal transmission . Additionally, its role as a solvent and reagent in chemical reactions is due to its high polarity and ability to stabilize reactive intermediates.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Table 1: Key Properties of 1,3-Dioxolane Derivatives

Key Observations :

- Fluorination Effects : Fluorine substituents increase electronegativity and polarity, likely enhancing thermal stability and reducing flammability compared to methyl-substituted analogs .

- Boiling Points : 1,3-Dioxolane’s low boiling point (76°C) makes it volatile, while fluorinated derivatives (e.g., ’s compound with a density of 1.61 g/cm³ at 20°C) may exhibit higher density and lower volatility .

Table 2: Functional Comparisons

Key Insights :

- 100°C), complicating separation . Fluorinated analogs may offer better separation efficiency due to altered volatility.

Key Considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.